molecular formula C16H15FN2OS2 B2504958 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749902-09-8

3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2504958
CAS No.: 749902-09-8
M. Wt: 334.43
InChI Key: GVLWOAFVSNPODJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-butyl-5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS2/c1-2-3-8-19-15(20)13-12(9-22-14(13)18-16(19)21)10-4-6-11(17)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWOAFVSNPODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the thienopyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thienopyrimidines, including 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit significant anticancer properties. These compounds are believed to interact with molecular targets involved in DNA replication and repair processes. Notably:

  • Mechanism of Action : The compound may inhibit cell cycle progression in cancer cells leading to apoptosis.
  • Target Enzymes : It has shown potential as an inhibitor of enzymes related to cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have been explored extensively:

  • Testing Against Bacteria : Compounds similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Inhibition : Additionally, these compounds have been tested against fungi like Candida albicans, showing promising antifungal activity.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thienopyrimidine derivatives:

  • Antimicrobial Activity Study :
    • A study synthesized new derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and evaluated their antibacterial and antifungal activities using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects against both bacteria and fungi .
  • Anticancer Potential :
    • Another study highlighted the potential of thienopyrimidine derivatives as inhibitors of specific DNA repair proteins involved in cancer progression. The findings suggested that these compounds could serve as leads for developing new anticancer therapies .

Summary of Applications

Application TypeDescription
AnticancerInhibits cell cycle progression; potential targets include DNA repair enzymes.
AntimicrobialEffective against both bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).

Mechanism of Action

The mechanism of action of 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₆H₁₅FN₂OS₂
  • Molecular Weight : 334.43 g/mol
  • CAS Number : 749902-09-8
  • Purity : ≥98% (as per Synblock specifications) .

Structural Features: The compound consists of a thieno[2,3-d]pyrimidin-4-one core substituted with a butyl group at position 3, a 4-fluorophenyl group at position 5, and a sulfanyl (-SH) group at position 2. The 4-fluorophenyl group introduces electron-withdrawing effects, while the butyl chain enhances lipophilicity .

Safety :
Classified as hazardous, with precautionary statements against direct human use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and properties of analogous thieno[2,3-d]pyrimidin-4-one derivatives:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features
Target Compound (749902-09-8) 3-butyl, 5-(4-fluorophenyl), 2-SH C₁₆H₁₅FN₂OS₂ 334.43 Balanced lipophilicity; fluorophenyl enhances target binding .
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (727689-90-9) 3-allyl, 2-benzylsulfanyl, 5-(4-fluorophenyl) C₂₂H₁₇FN₂OS₂ 408.51 Higher molecular weight due to benzylsulfanyl; allyl group may reduce metabolic stability .
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one (731827-12-6) 3-isobutyl, 5-phenyl, 2-SH C₁₆H₁₅N₂OS₂ 313.38 Branched alkyl chain increases steric hindrance; phenyl lacks fluorine’s electronic effects .
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (724746-46-7) 2-morpholinyl, 5-phenyl C₁₆H₁₅N₃O₂S 313.38 Morpholine improves solubility; absence of sulfur limits redox reactivity .
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one (851116-03-5) 5-(5-methylthienyl) C₁₁H₈N₂OS₂ 248.30 Thienyl substituent increases π-π stacking potential; lower molecular weight enhances bioavailability .

Biological Activity

3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as K292-0822, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₅FN₂OS₂
  • Molecular Weight : 334.43 g/mol
  • LogP : 4.402 (indicating lipophilicity)
  • Water Solubility : Low solubility with a LogSw of -4.01

These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its absorption and distribution in vivo.

The biological activity of K292-0822 is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes related to viral replication and cancer cell proliferation.

Enzyme Inhibition

Research has shown that thienopyrimidine derivatives can inhibit key enzymes such as RNA polymerases and kinases. For instance, compounds structurally similar to K292-0822 have demonstrated potent inhibition against Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range . This suggests that K292-0822 may share similar inhibitory properties.

Antiviral Activity

In vitro studies have indicated that K292-0822 exhibits antiviral properties against several viruses. For example:

  • HCV NS5B Inhibition : Similar compounds have shown IC50 values ranging from 0.26 μM to 0.35 μM against HCV NS5B, indicating a strong potential for K292-0822 in antiviral therapy .

Anticancer Activity

K292-0822 has been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : In studies involving various cancer cell lines, compounds with similar structures have been reported to inhibit cell proliferation significantly, suggesting that K292-0822 may also possess anticancer properties .

Case Studies

  • Antiviral Efficacy Against HCV :
    A study conducted by MDPI reported that thienopyrimidine derivatives showed significant antiviral activity against HCV. The lead compounds exhibited IC50 values around 0.30 μM, highlighting the potential of K292-0822 in targeting viral replication pathways .
  • Cytotoxicity in Cancer Cells :
    Research published in ChemDiv's screening results indicated that derivatives structurally related to K292-0822 were tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values less than 10 μM across multiple types of cancer cells .

Summary Table of Biological Activities

Activity TypeTargetIC50 (μM)Reference
AntiviralHCV NS5B0.26 - 0.35
AnticancerVarious cancer lines<10
Enzyme InhibitionRNA PolymeraseLow μM

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